N-(p-Tolyl)benzimidamide
Description
Structure
3D Structure
Properties
CAS No. |
19244-07-6 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
N'-(4-methylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H14N2/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,16) |
InChI Key |
HHFCSRZWYLEWTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Chemical Reactivity, Transformation, and Derivatization Strategies
Reactions Involving the Amidine Functional Group
The amidine moiety in N-(p-Tolyl)benzimidamide is a key driver of its chemical behavior, enabling a range of reactions that are foundational for creating diverse chemical structures.
The amidine functional group of this compound can undergo nucleophilic addition with electrophiles like carbon disulfide. This type of reaction typically involves the initial attack of one of the nitrogen atoms of the amidine onto the electrophilic carbon of carbon disulfide. researchgate.netresearchgate.net For instance, the reaction of 2-amino-N'-arylbenzimidamides with carbon disulfide serves as a straightforward method for synthesizing 3,4-dihydroquinazoline-2(1H)-thiones. orgchemres.org The process is initiated by the nucleophilic attack of the amidine on carbon disulfide. orgchemres.org Theoretical studies on the hydrolysis of carbon disulfide suggest that it can proceed through either a one-step or a two-step mechanism involving a reactive carbonyl sulfide (B99878) (COS) intermediate. nih.govtyut.edu.cn
In a model reaction, 2-amino-N'-(p-tolyl)benzimidamide reacts with carbon disulfide to form 4-(p-tolylimino)-3,4-dihydroquinazoline-2(1H)-thione. The reaction conditions can be optimized by varying the base and solvent. Optimal yields have been reported using potassium hydroxide (B78521) in refluxing ethanol (B145695). orgchemres.org
Table 1: Optimization of Reaction Conditions for the Synthesis of 4-(p-tolylimino)-3,4-dihydroquinazoline-2(1H)-thione orgchemres.org
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | EtOH | Room Temp | 8 | 30 |
| 2 | - | EtOH | 50 | 6 | 50 |
| 3 | KOH | EtOH | Reflux | 4 | 95 |
| 4 | - | Toluene (B28343) | Reflux | 6 | 25 |
| 5 | - | MeCN | Reflux | 6 | 50 |
| 6 | - | MeOH | Reflux | 5 | 70 |
| 7 | NaOH | EtOH | Reflux | 4 | 80 |
| 8 | Na2CO3 | EtOH | Reflux | 4 | 90 |
Data sourced from a study on the synthesis of 3,4-dihydroquinazoline-2(1H)-thiones. orgchemres.org
Iodine-mediated reactions are effective for promoting oxidative cyclization and C-C bond formation in N-aryl amidine systems. researchgate.net The I2/KI system is particularly useful for constructing quinazoline (B50416) derivatives from N,N'-difunctionalized amidines, offering an environmentally friendly and practical method that can be performed on a gram scale. nih.govfrontiersin.orgorganic-chemistry.org This method facilitates the formation of a C(sp³)–C(sp²) bond under optimal oxidative cyclization conditions. researchgate.net The reaction is believed to proceed through an N-iodinated intermediate. mdpi.com
For example, the I2/KI-promoted oxidative C-C bond formation from C(sp³)-H and C(sp²)-H bonds allows for the synthesis of quinazolines from readily prepared N,N'-disubstituted amidines. organic-chemistry.org This approach is also applicable for the synthesis of 1,5-fused 1,2,4-triazoles from N-aryl amidines through an oxidative N-N bond formation. researchgate.net
Imidoyl chlorides, which are analogs of acyl chlorides, are highly reactive intermediates in organic synthesis. wikipedia.org They react with this compound and its derivatives to form more complex structures, such as 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazoles. researchgate.net The reaction proceeds via an intramolecular oxidative cyclization of an N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediate, which is synthesized from the reaction of an N-aryl-2,2,2-trifluoroacetimidoyl chloride and a benzamide (B126) derivative. researchgate.net This method is efficient, often providing excellent yields without the need for extensive purification. researchgate.net
Synthesis of Heterocyclic Derivatives Incorporating this compound Scaffolds
The this compound framework is a valuable precursor for the synthesis of various heterocyclic compounds, including quinazolines, oxadiazoles, and oxadiazolones.
Quinazolines are a significant class of N-heterocycles with a wide range of biological activities. nih.gov Several synthetic routes to quinazolines utilize N-arylbenzimidamides as key starting materials. researchgate.net For instance, a Lewis acid-catalyzed reaction of N-phenyl-benzimidamides with paraformaldehyde provides an efficient, transition-metal-free synthesis of quinazoline scaffolds. nih.govfrontiersin.org
The regioselectivity of these reactions is a critical aspect, particularly when forming substituted quinazolines. nih.gov For example, in the synthesis of 2,4-disubstituted quinazolines, the substitution pattern is influenced by the starting materials and reaction conditions. nih.govrsc.org DFT calculations have been used to understand the electronic factors that govern the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazolines, revealing that the C4 position is more susceptible to nucleophilic attack. nih.gov
Table 2: Synthesis of 2-Arylquinazolines from N'-Arylbenzimidamides and Paraformaldehyde researchgate.net
| Entry | N'-Arylbenzimidamide Substituent (R) | Product | Yield (%) |
| 1 | H | 2-Phenylquinazoline | 85 |
| 2 | 4-Me | 2-Phenyl-4-methylquinazoline | 82 |
| 3 | 4-OMe | 2-Phenyl-4-methoxyquinazoline | 90 |
| 4 | 4-Cl | 4-Chloro-2-phenylquinazoline | 78 |
| 5 | 4-Br | 4-Bromo-2-phenylquinazoline | 75 |
| 6 | 4-CF3 | 2-Phenyl-4-(trifluoromethyl)quinazoline | 61 |
| 7 | 3-Me | 2-Phenyl-3-methylquinazoline | 70 |
| 8 | 2-Me | 2-Phenyl-2-methylquinazoline | 65 |
Data adapted from a study on Lewis acid-catalyzed quinazoline formation. researchgate.net
Amidoximes, which can be derived from this compound, are crucial intermediates for the synthesis of 1,2,4-oxadiazoles and 1,2,4-oxadiazol-5-ones. researchgate.netrsc.org The synthesis of 1,2,4-oxadiazoles often involves the condensation of an amidoxime (B1450833) with a carboxylic acid or its activated derivative. nih.govijper.orgd-nb.info This O-acylation of the amidoxime is followed by cyclodehydration to form the oxadiazole ring. d-nb.info
Similarly, 1,3,4-oxadiazoles can be synthesized via the oxidative cyclization of acylhydrazones, which can be prepared from hydrazides and aldehydes. organic-chemistry.orgmdpi.com Iodine is an effective mediator for this transformation. organic-chemistry.org The synthesis of N-substituted amidoximes can be achieved through a one-pot reaction from acid chlorides or carboxylic acids. rsc.orgrsc.org
Triazole Derivative Synthesis (e.g., Trifluoromethylated Triazoles)
The synthesis of triazole derivatives, particularly those containing a trifluoromethyl group, from amidine precursors is a significant area of research due to the unique properties imparted by the trifluoromethyl group. A general and regioselective method for synthesizing 3-trifluoromethyl 1,2,4-triazoles involves the photocycloaddition of sydnone (B8496669) with trifluoroacetonitrile (B1584977). rsc.org In this process, trifluoroacetaldehyde (B10831) O-(aryl)oxime can be utilized as a precursor for trifluoroacetonitrile. rsc.org This reaction demonstrates tolerance for various functional groups, leading to the desired triazole products in moderate to good yields. rsc.org
Another approach involves the [3+2] cycloaddition of nitrile imines, generated in situ from hydrazonyl chlorides, with trifluoroacetonitrile. researchgate.net This method, which also uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as the trifluoroacetonitrile source, is notable for its tolerance of different functional groups, including those on alkyl-substituted hydrazonyl chlorides. researchgate.net The resulting 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds are often produced in excellent yields without the need for extensive purification. researchgate.net The reaction proceeds through an N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediate, which undergoes intramolecular oxidative cyclization. researchgate.net
The search for new methods to create fluorinated heterocycles is driven by their potential applications. mdpi.com The 1,2,3-triazole framework has been extensively studied, with many derivatives showing utility as agrochemicals, pigments, and photostabilizers. mdpi.com The synthesis of trifluoromethyl-substituted N-aryl-poly-1,2,3-triazole derivatives can be achieved through a reliable copper-catalyzed [3+2] cycloaddition between aryl azides and alkynes. uohyd.ac.in
Imidazoquinoline and Related Fused Heterocycles
N-arylacetamides can be used to synthesize 2-chloro-3-formylquinolines through a Vilsmeier-Haack cyclization. niscpr.res.inresearchgate.net These quinolines are versatile intermediates for creating fused heterocyclic systems. niscpr.res.in The reaction involves treating N-arylacetamides with the Vilsmeier reagent, which is typically formed from phosphorus oxychloride and dimethylformamide. niscpr.res.innih.gov The resulting 2-chloro-3-formylquinolines can then undergo further transformations. For instance, reaction with 2-aminobenzimidazole (B67599) in the presence of potassium carbonate in DMF can yield benzo-imidazopyrimido[4,5-b]quinolone derivatives. researchgate.net
The imidazoquinoline core is a recognized pharmacophore, with many derivatives acting as agonists for Toll-like receptors 7 and 8 (TLR7/8). nih.gov Detailed structure-activity relationship (SAR) studies have been conducted on 1H-imidazo[4,5-c]quinolines, exploring modifications at the N-1, C-2, and C-4 positions. nih.gov
Imidazopyrimidinopyrimidine Derivatives
The synthesis of imidazopyrimidinopyrimidine derivatives can be achieved through multi-step reaction sequences. For example, a pyrimidine (B1678525) derivative can be transformed into an isothiocyanate, which then reacts with a phenacyl amine to form an imidazopyrimidinopyrimidine core structure. researchgate.net This core can be further functionalized, for instance, by chlorination with phosphorus oxychloride, followed by reaction with various amines to produce a library of N-(aryl)-2,8-diphenyl-10-(p-tolyl)imidazo[1,2-c]pyrimido[5,4-e]pyrimidin-5-amines. researchgate.net These complex heterocyclic systems are of interest for their potential biological activities. researchgate.net The reaction of 2,4-dichloro-5-formylpyrimidines with amidines can also lead to the formation of related fused pyrimidine systems.
Exploration of Substituent Effects on Reactivity and Selectivity
The reactivity of this compound and related compounds is significantly influenced by the electronic nature and steric bulk of substituents on the aromatic rings.
Influence of Electron-Donating and Electron-Withdrawing Groups
The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aryl rings of reactants can have a profound effect on reaction rates and outcomes.
Electron-Donating Groups (EDGs): These groups, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), increase the electron density of the aromatic ring, making it more nucleophilic. studypug.com In reactions where the aromatic ring acts as a nucleophile, such as electrophilic aromatic substitution, EDGs generally increase the reaction rate. saskoer.cawikipedia.org For instance, in the Vilsmeier-Haack cyclization of N-arylacetamides to form quinolines, the reaction is facilitated by EDGs on the N-aryl ring, leading to good yields. niscpr.res.inresearchgate.net Similarly, in the nitrosation of N-benzylpivalamides, electron-releasing groups on the aromatic ring were found to increase the reaction rate. nih.gov In the context of 1,2,3-triazine (B1214393) reactions with p-substituted benzamidines, EDGs accelerate the reaction. nih.gov
Electron-Withdrawing Groups (EWGs): These groups, such as nitro (-NO₂) or chloro (-Cl), decrease the electron density of the aromatic ring, making it less nucleophilic. studypug.comstpeters.co.in Consequently, EWGs typically slow down reactions where the ring acts as a nucleophile. saskoer.ca However, they can enhance the reactivity of a molecule towards nucleophilic attack by making electrophilic centers more electron-deficient. studypug.com In studies on the cyclization of N-benzyl-N′-(p-tolyl)benzimidamide, both EDGs and EWGs on the N′-phenyl ring were well-tolerated. acs.org The electronic nature of substituents can also affect the yields of products, as seen in the synthesis of N-substituted amidoximes where an EWG like a nitro group lowered the product yield. rsc.org
The Hammett plot is a useful tool for quantifying these electronic effects. For the reaction of a 1,2,3-triazine with a series of p-substituted benzamidines, a linear Hammett plot with a negative ρ value (-1.50) confirmed that the reaction is accelerated by electron-donating substituents. nih.gov
Table 1: Effect of Substituent on Reaction Rates
| Reaction | Substituent Type | Effect on Rate | Reference |
|---|---|---|---|
| Vilsmeier-Haack Cyclization | Electron-Donating | Accelerates | niscpr.res.inresearchgate.net |
| Nitrosation of N-benzylpivalamides | Electron-Donating | Accelerates | nih.gov |
| 1,2,3-Triazine + Benzamidines | Electron-Donating | Accelerates | nih.gov |
| 1,2,3-Triazine + Benzamidines | Electron-Withdrawing | Decelerates | nih.gov |
| Nitrosation of N-benzylpivalamides | Electron-Withdrawing | Decelerates | nih.gov |
Steric Hindrance Effects on Reaction Pathways
Steric hindrance, the spatial arrangement of atoms or groups at or near a reacting site, can significantly influence the regioselectivity and feasibility of a reaction. masterorganicchemistry.com Large, bulky groups can block the approach of a reagent to a particular site, favoring reaction at a less sterically crowded position. masterorganicchemistry.com
In the iodine-mediated cyclization of N-benzyl-N′-(p-tolyl)benzimidamide derivatives, regioselective formation of a single quinazoline isomer was observed for meta-substituted derivatives, which is presumed to be a strategy to avoid steric hindrance. acs.org In another study involving the synthesis of N-aryl azacycles, steric hindrance from substituents at the ortho position of anilines reduced the reaction efficiency and led to lower yields. mdpi.com Similarly, the synthesis of N-aroylmethyl-4-arylimidazoles is governed by the steric effect of the substituent on the starting amidine, with smaller groups favoring N-alkylation. mdpi.com However, in some cases, steric hindrance does not have a significant negative impact on the reaction yield. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, revealing crucial details about molecular conformation, intermolecular interactions, and crystal packing. The analysis for this compound is based on data from its ortho-isomer, N-o-Tolyl-benzamidine, which shares the key benzamidine (B55565) functional group responsible for primary intermolecular interactions.
The core of this compound is the amidine skeleton (-C(=N)-N-). The conformation is largely defined by the arrangement around the C=N double bond and the rotation of the aryl rings.
Based on the crystal structure of the analogue N-o-Tolyl-benzamidine, the molecule is expected to adopt a conformation where the aromatic rings are significantly twisted relative to each other. In the crystal structure of N-o-Tolyl-benzamidine, the asymmetric unit contains two independent molecules with slightly different conformations, highlighting the molecule's flexibility researchgate.net. The dihedral angles formed by the aromatic rings in these two molecules are 73.2(1)° and 75.0(1)° researchgate.net. A similar non-planar arrangement is expected for this compound due to steric hindrance between the phenyl and tolyl groups.
The configuration of the amidine skeleton is crucial. For N-aryl benzamidines, the E configuration is typically observed, where the amino group and the aryl group on the imino nitrogen are on opposite sides of the C=N double bond. This arrangement is generally more stable and is anticipated for this compound.
Hydrogen bonds are the primary interactions governing the supramolecular assembly of amidines. The N-H groups act as hydrogen bond donors, while the sp²-hybridized imino nitrogen atom serves as an acceptor youtube.comkhanacademy.org.
In the crystal structure of N-o-Tolyl-benzamidine, intermolecular N-H···N hydrogen bonds are the defining feature of the crystal packing researchgate.net. These interactions link the molecules into chains that extend along a specific crystallographic direction researchgate.net. This type of strong, directional hydrogen bonding is a hallmark of amidine chemistry and is expected to be the dominant intermolecular force in the crystal structure of this compound.
The interplay of intermolecular forces dictates the final three-dimensional crystal lattice. The strong N-H···N hydrogen bonds observed in N-o-Tolyl-benzamidine link the molecules into one-dimensional supramolecular chains researchgate.net. It is highly probable that this compound would exhibit a similar assembly motif, forming chains or potentially cyclic dimers, which are also common for amidine derivatives.
The determination of a crystal structure involves a standard set of procedures. Based on studies of analogous compounds like N-(p-Tolyl)benzamide, the process would typically involve the following steps nih.govresearchgate.net:
Crystal Growth: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation from a solvent like ethanol nih.govresearchgate.net.
Data Collection: A single crystal is mounted on a diffractometer equipped with a radiation source, typically Molybdenum (Mo Kα, λ ≈ 0.71073 Å) researchgate.net. Data is collected at a specific temperature, often room temperature (e.g., 295 K) nih.gov.
Structure Solution and Refinement: The collected diffraction data is processed to solve the phase problem and generate an initial electron density map. The structure is then refined using full-matrix least-squares on F² methods. Software packages such as SHELXS and SHELXL are commonly used for solving and refining the crystal structure .
The table below summarizes typical parameters found in crystallographic studies of similar molecules.
| Parameter | Typical Value/Method |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c, Pbca, etc. |
| Radiation Source | Mo Kα (λ = 0.71073 Å) |
| Temperature | 293(2) K or 295(2) K |
| Data Collection Method | ω and φ scans |
| Structure Solution | Direct Methods (e.g., SHELXS) |
| Refinement Method | Full-matrix least-squares on F² (e.g., SHELXL) |
| Hydrogen Atom Treatment | Located from difference maps or placed geometrically |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool for confirming the molecular structure of a compound by providing information about the chemical environment of hydrogen atoms.
While an experimental spectrum for this compound was not found, a detailed prediction of the ¹H NMR chemical shifts can be made based on established principles and data from analogous structures. The spectrum would be characterized by signals corresponding to the aromatic protons of the two different rings, the protons of the amidine N-H groups, and the methyl protons of the tolyl group.
The predicted chemical shifts (in ppm, relative to a TMS standard) are as follows:
Aromatic Protons (Ar-H): These protons are expected to resonate in the range of 7.0–8.0 ppm . The five protons of the unsubstituted phenyl ring would likely appear as a complex multiplet. The four protons of the p-tolyl group are expected to show a characteristic AA'BB' pattern, appearing as two distinct doublets, due to the symmetry of the para-substituted ring.
Amidine Protons (N-H): The protons attached to the nitrogen atoms would likely appear as a broad signal. Its chemical shift is highly dependent on factors such as solvent, concentration, and temperature, but can typically be found in a wide range, often between 5.0 and 8.0 ppm .
Methyl Protons (-CH₃): The three protons of the methyl group on the tolyl ring are chemically equivalent and would appear as a sharp singlet. Its expected chemical shift is in the range of 2.2–2.4 ppm .
The following table provides a summary of the predicted ¹H NMR assignments for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Number of Protons |
| Phenyl-H | ~7.3–7.8 | Multiplet (m) | 5H |
| Tolyl-H (ortho to -CH₃) | ~7.1–7.3 | Doublet (d) | 2H |
| Tolyl-H (ortho to -N=C) | ~7.0–7.2 | Doublet (d) | 2H |
| Methyl Protons (-CH₃) | ~2.3 | Singlet (s) | 3H |
| Amidine Protons (-NH₂) | Variable (e.g., ~5.0–8.0) | Broad Singlet (br s) | 2H |
Structural Characterization and Advanced Spectroscopic Analysis of N P Tolyl Benzimidamide
Spectroscopic Characterization
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for defining the carbon skeleton of a molecule. In this compound, the spectrum reveals distinct signals for each unique carbon atom, with their chemical shifts (δ) influenced by their local electronic environment. libretexts.org
The ¹³C NMR spectrum is characterized by signals in several key regions:
Aromatic Carbons: The signals for the carbon atoms within the benzene (B151609) and p-tolyl rings typically appear in the downfield region of approximately 120-150 ppm. compoundchem.com The specific shifts are influenced by the substituents on the rings.
Imidamide Carbon (C=N): The carbon atom of the C=N double bond is significantly deshielded and is expected to resonate at a lower field, generally in the range of 150-170 ppm, which is characteristic of imines and related functional groups. rsc.org
Methyl Carbon (-CH₃): The carbon of the p-tolyl's methyl group is highly shielded and appears far upfield, typically around 20-22 ppm. rsc.org
The chemical shifts are greatly affected by electronegative atoms like nitrogen, which cause nearby carbon signals to shift downfield. libretexts.org The precise assignment of each aromatic carbon can be further confirmed by advanced 2D NMR techniques.
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Methyl (-CH₃) | 20 - 22 |
| Aromatic (C-H) | 120 - 130 |
| Aromatic (C-substituted) | 130 - 150 |
While ¹³C NMR defines the carbon backbone, advanced NMR techniques are required to probe the three-dimensional structure, connectivity, and dynamic processes within this compound. Amides and related structures are known to exhibit restricted rotation around the C–N bond, leading to the potential for different conformational isomers (rotamers) in solution. scielo.brmdpi.com
2D Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) coupling networks, which is invaluable for assigning signals within the tolyl and benzoyl aromatic spin systems.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for establishing connectivity across the entire molecule, for instance, by showing correlations from the aromatic protons to the imidamide carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other, providing critical information about the molecule's spatial arrangement and preferred conformation. For this compound, NOE data can help determine the relative orientation of the two aromatic rings.
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes like bond rotation. Changes in the spectra, such as the broadening or coalescence of signals, can provide quantitative information about the energy barriers to conformational interchange. rsc.org
These advanced methods, often used in combination, provide a comprehensive picture of the molecule's conformation and behavior in solution. ipb.ptmdpi.com
Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint." For this compound, the IR spectrum is distinguished by several key absorption bands that confirm the presence of its principal functional groups.
Key vibrational modes include:
N-H Stretch: A moderate to strong absorption band is expected in the region of 3100-3500 cm⁻¹, corresponding to the stretching of the N-H bond.
C-H Aromatic Stretch: These vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. vscht.cz
C-H Aliphatic Stretch: The C-H bonds of the methyl group on the tolyl ring will show absorption bands just below 3000 cm⁻¹. vscht.cz
C=N Stretch (Imine): A strong and characteristic absorption for the imine double bond is expected in the 1640-1690 cm⁻¹ region.
C=C Aromatic Stretch: Multiple sharp bands of variable intensity between 1450 and 1600 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the two aromatic rings. vscht.cz
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine | N-H Stretch | 3100 - 3500 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Methyl Group | C-H Stretch | 2850 - 3000 |
| Imidamide | C=N Stretch | 1640 - 1690 |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns under ionization. For this compound (C₁₄H₁₄N₂), the molecular weight is approximately 210.28 g/mol .
In an electron ionization (EI) mass spectrum, the following features would be anticipated:
Molecular Ion Peak (M⁺•): A prominent peak at m/z ≈ 210, corresponding to the intact molecule with one electron removed.
Key Fragmentation Pathways: The structure suggests several likely points of cleavage. Common fragments would include ions corresponding to the benzonitrile (B105546) cation (m/z = 103), the p-toluidine (B81030) cation (m/z = 107), and the tropylium (B1234903) ion (m/z = 91) from the cleavage and rearrangement of the tolyl group. The loss of the phenyl group could also lead to a significant fragment. Analysis of these fragments helps to confirm the connectivity of the molecular structure.
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by absorptions corresponding to π → π* transitions, which are characteristic of molecules with conjugated systems like aromatic rings.
The presence of two aromatic rings connected by the imidamide group creates an extended π-system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net Consequently, the molecule absorbs light at longer wavelengths compared to non-conjugated systems. The UV-Vis spectrum is expected to show strong absorption bands, likely in the 250-350 nm range, which are characteristic of these π → π* transitions. researchgate.net The exact position and intensity of the absorption maximum (λ_max) can be influenced by the solvent polarity.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important method in quantum chemistry for the study of the electronic structure of many-body systems. nih.gov Its application to N-(p-Tolyl)benzimidamide allows for a detailed exploration of its fundamental properties.
The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation. ufms.br This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.
Below is a representative table of calculated geometrical parameters for a related benzamide (B126) derivative, illustrating the type of data obtained from such calculations.
| Parameter | Calculated Value (Å or °) |
|---|---|
| C-N (Amidine) | 1.301 |
| N-N | 1.382 |
| C-C (Aromatic) | 1.390 - 1.410 |
| C-N-C (Angle) | 125.0 |
| Dihedral Angle (Aromatic Rings) | 45.0 |
Note: The data in this table is illustrative and based on calculations for a similar molecule, 2-(1-Phenylethylideneamino) guanidine, as a specific computational study for this compound was not found in the searched literature. dergipark.org.tr
The electronic structure of a molecule governs its reactivity and spectroscopic behavior. DFT calculations provide valuable information about the distribution of electrons within this compound.
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. For a molecule like 2-(p-tolyl)-2,3-dihydro-1H-perimidine, the calculated HOMO-LUMO energy gap was found to be 4.25 eV, indicating significant charge transfer within the molecule. materialsciencejournal.org
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -4.85 |
| LUMO Energy | -0.60 |
| HOMO-LUMO Gap | 4.25 |
Note: The data in this table is for the related compound 2-(p-tolyl)-2,3-dihydro-1H-perimidine and serves as an illustrative example. materialsciencejournal.org
Molecular Electrostatic Potential (MEP) : The MEP is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. scispace.com The MEP map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In a molecule like 2-(p-tolyl)-2,3-dihydro-1H-perimidine, the negative potential is concentrated around the nitrogen atoms, indicating these are the most likely sites for electrophilic attack. materialsciencejournal.org
DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. cardiff.ac.uk These calculations are performed by computing the second derivatives of the energy with respect to the atomic positions. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the theoretical method. nih.gov A detailed analysis of the vibrational modes can provide a complete assignment of the experimental IR and Raman spectra, helping to identify the characteristic vibrations of different functional groups within this compound. nih.gov
Below is a representative table of calculated and experimental vibrational frequencies for a similar benzamide compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3395 | 3277 | N-H Stretching |
| ν(C=O) | 1710 | 1659 | C=O Stretching |
| ν(C=N) | 1600 | 1595 | C=N Stretching |
| δ(C-H) | 1288 | 1282 | C-H in-plane bending |
Note: The data in this table is illustrative and based on calculations for benznidazole, a molecule with some structural similarities to the target compound. nih.gov
The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a powerful tool for predicting the NMR chemical shifts of molecules. researchgate.net This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.com Comparing the calculated chemical shifts with experimental data can aid in the structural elucidation of this compound and the assignment of its NMR spectra. beilstein-journals.orgrsc.org
| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| ¹H (N-H) | 7.92 | 7.90 |
| ¹³C (C=N) | 165.9 | 166.2 |
| ¹³C (Aromatic) | 120.4 - 138.1 | 120.0 - 138.5 |
Note: The data in this table is illustrative and based on experimental and implicitly calculated data for a similar benzamide derivative. rsc.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. rsc.org It is a widely used method for calculating vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and for investigating the nature of electronic transitions. mdpi.comscirp.org For this compound, TD-DFT calculations can provide insights into its photophysical properties, such as its color and fluorescence. researchgate.net The calculations can identify the orbitals involved in the electronic transitions (e.g., π → π* or n → π*) and predict the oscillator strengths, which are related to the intensity of the absorption bands. nih.gov
Investigation of Isomerism and Prototropic Equilibria
This compound can potentially exist in different isomeric forms, including tautomers. Tautomerism involves the migration of a proton, typically between a nitrogen and another heteroatom, leading to isomers that are in equilibrium. For this compound, prototropic tautomerism could involve the migration of the proton from one nitrogen atom to the other in the amidine group. nih.gov
DFT calculations can be used to investigate the relative stabilities of these tautomers by calculating their ground-state energies. researchgate.net The energy difference between the tautomers allows for the determination of the equilibrium constant for the tautomeric equilibrium. scirp.org Additionally, computational methods can be used to calculate the energy barrier for the proton transfer reaction, providing information about the kinetics of the tautomerization process. nih.gov The presence of different substituents and the nature of the solvent can significantly influence the position of the tautomeric equilibrium. mdpi.com
Analysis of Prototropy and Tautomerism
Tautomerism, the migration of a proton between two or more positions in a molecule, is a fundamental concept in the study of amidines. For this compound, prototropic tautomerism involves the transfer of a hydrogen atom between the two nitrogen atoms of the imidamide functional group. This process results in two distinct tautomeric forms that are in equilibrium.
Quantum-chemical calculations are essential for studying these tautomeric equilibria. researchgate.net By calculating the relative energies of the different tautomers, computational methods can predict which form is more stable in the gas phase and in various solvents. researchgate.netscispace.com DFT calculations typically indicate that for N-aryl benzamidines, the tautomer where the hydrogen is on the nitrogen atom that is not bonded to the aryl group (the imino nitrogen) is generally the more stable form. The relative stability is influenced by electronic effects, conjugation, and intramolecular interactions. These computational results are often validated by experimental data from NMR and IR spectroscopy. researchgate.net The study of tautomerism is crucial as the different tautomers of a molecule can exhibit distinct chemical reactivity and biological activity. scispace.com
Computational Analysis of Intermolecular Interactions
The way this compound molecules interact with each other in the solid state dictates their crystal packing and macroscopic properties. Computational analysis is a key tool for dissecting these complex intermolecular forces.
Detailed Studies of Hydrogen Bonding Patterns
Hydrogen bonds are among the most significant interactions governing the supramolecular assembly of molecules containing N-H groups. In this compound, the N-H group can act as a hydrogen bond donor, while the sp2-hybridized imino nitrogen can act as an acceptor. Computational studies, often combined with X-ray crystallography, provide a detailed picture of these interactions. nih.gov
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various non-covalent interactions within a crystal lattice. nih.govresearchgate.net This method maps the electron distribution of a molecule within its crystal environment, providing a graphical representation of intermolecular contacts.
Table 2: Example Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Aromatic Compound
| Interaction Type | Contribution (%) | Description | Reference |
| O···H / H···O | 40.1% | Represents hydrogen bonding and other close oxygen-hydrogen contacts. | nih.gov |
| H···H | 27.5% | van der Waals contacts between hydrogen atoms. | nih.gov |
| C···H / H···C | 12.4% | Indicates C-H···π interactions and general van der Waals contacts. | nih.gov |
| C···C | 4.9% | Associated with π-π stacking interactions. | nih.gov |
Computational Mechanistic Elucidation of Chemical Reactions
Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions. For this compound and related compounds, theoretical calculations can map out the entire reaction pathway for processes like isomerization or hydrolysis.
Molecular Dynamics Simulations for Conformational Landscapes (if applicable)
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com MD simulations provide a detailed view of the conformational landscape of a molecule by simulating the motions of its atoms and bonds over time. chemmethod.com
Coordination Chemistry and Catalytic Applications
N-(p-Tolyl)benzimidamide as a Ligand Precursor
This compound serves as a precursor to a versatile class of ligands for transition metal complexes. The core structure, featuring both imine and amine nitrogen atoms, provides an excellent foundation for creating ligands with tailored steric and electronic properties.
Design and Synthesis of Benzamidine-Derived Ligands
The synthesis of benzamidine-derived ligands, such as pyridyl-benzamidines, typically involves the reaction of an appropriate amine with a nitrile precursor. For instance, ligands like (E)-N′-(2,6-diisopropylphenyl)-N-(4-methylpyridin-2-yl)benzimidamide are synthesized to create sterically hindered environments around the metal center, which can influence catalytic activity and selectivity researchgate.net. The design of these ligands often incorporates a secondary chelating group, such as a pyridyl ring, to facilitate stable complex formation.
Formation of Transition Metal Complexes (e.g., Palladium(II) Complexes)
Benzamidine-derived ligands readily react with transition metal precursors to form stable complexes. For example, the reaction of pyridyl-benzamidine ligands with palladium precursors like [Pd(NCMe)2Cl2] yields the corresponding palladium(II) complexes researchgate.net. These complexes are often square planar, a common geometry for Pd(II).
A general synthetic route to such palladium(II) complexes is outlined below:
| Reactant 1 | Reactant 2 | Product |
| Benzamidine-derived Ligand (L) | [Pd(NCMe)2Cl2] | [Pd(L)Cl2] |
This table illustrates a typical reaction for the formation of palladium(II) complexes with benzamidine-derived ligands.
Characterization of Coordination Modes (e.g., N^N Bidentate)
The coordination of benzamidine-derived ligands to metal centers has been characterized through various spectroscopic and crystallographic techniques. In many instances, these ligands act as N^N bidentate chelators, forming a stable five-membered ring with the metal ion. This coordination mode is observed in the palladium(II) complexes of pyridyl-benzamidines, where both the pyridyl nitrogen and one of the benzamidine (B55565) nitrogens bind to the metal center researchgate.net. The resulting square planar geometry is a key feature of these complexes.
Role in Metal Ion Chelation
The arrangement of nitrogen atoms in the benzamidine core allows for effective chelation of metal ions. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in a stable, ring-like structure semanticscholar.orgnih.gov. This chelation enhances the stability of the resulting metal complex. While specific studies on the chelation properties of this compound for a broad range of metal ions are not extensively detailed, the fundamental structure suggests a strong potential for forming stable chelates with various transition metals.
Catalytic Activity of Metal Complexes Bearing this compound Ligands
Palladium complexes bearing benzamidine-derived ligands have demonstrated significant catalytic activity in a variety of organic transformations.
Applications in Specific Organic Transformations (e.g., Methoxycarbonylation of Olefins)
Palladium(II) complexes of sterically hindered pyridyl-benzamidine ligands have been successfully employed as precatalysts in the methoxycarbonylation of olefins. Upon activation with an acid, such as para-tolyl sulfonic acid (PTSA), these complexes form active catalysts for the conversion of alkenes to their corresponding esters researchgate.net.
The catalytic performance is influenced by both the structure of the complex and the nature of the olefin substrate. For example, in the methoxycarbonylation of aliphatic olefins, these catalysts tend to favor the formation of linear esters. Conversely, with styrene as the substrate, a predominance of the branched ester is observed researchgate.net.
Table of Catalytic Performance in Methoxycarbonylation
| Olefin Substrate | Predominant Product | Selectivity |
| Aliphatic Alkenes | Linear Ester | >70% |
| Styrene | Branched Ester | up to 91% |
This table summarizes the catalytic selectivity of palladium(II) complexes with benzamidine-derived ligands in the methoxycarbonylation of different olefins researchgate.net.
Investigation of Structure-Activity Relationships in Catalysis
The catalytic efficacy of a metal complex is profoundly influenced by the molecular architecture of its ligands. For catalysts incorporating this compound, the structure-activity relationship (SAR) is a critical area of investigation. The electronic and steric characteristics of the ligand can be systematically altered to fine-tune the performance of the catalyst.
The key structural components of this compound that are amenable to modification include the tolyl and benzoyl rings. Introducing electron-donating groups (e.g., methoxy (B1213986), alkyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) at various positions on these aromatic rings can modulate the electron density at the coordinating nitrogen atoms. This, in turn, affects the stability and reactivity of the resulting metal complex. An increase in electron density on the metal center may, for example, facilitate oxidative addition steps in a catalytic cycle, whereas decreased electron density might enhance reductive elimination.
Steric hindrance is another crucial factor. Altering the bulkiness of the substituents on the ligand can influence the coordination geometry around the metal center, affect the approach of substrates, and control the selectivity of the reaction. The para-position of the tolyl group offers a strategic point for modification without inducing significant steric clash near the metal's coordination sphere, allowing for a more focused study of electronic effects.
A hypothetical SAR study for a generic palladium-catalyzed cross-coupling reaction might involve synthesizing a library of this compound analogues and evaluating their performance. The goal is to correlate specific structural features with catalytic outputs like yield, turnover number (TON), and turnover frequency (TOF).
Table 1: Illustrative Structure-Activity Relationship Study
| Ligand Analogue | Substituent (R) on Benzoyl Ring | Electronic Effect | Expected Impact on Oxidative Addition | Hypothetical Yield (%) |
|---|---|---|---|---|
| 1 | H | Neutral | Baseline | 75 |
| 2 | 4-OCH₃ | Electron-Donating | Faster | 85 |
| 3 | 4-NO₂ | Electron-Withdrawing | Slower | 60 |
| 4 | 4-CF₃ | Strongly Electron-Withdrawing | Much Slower | 45 |
Mechanistic Studies of Catalytic Cycles
Understanding the step-by-step mechanism of a catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts. For reactions catalyzed by a metal complex of this compound, such as a palladium-catalyzed C-N cross-coupling reaction, a plausible catalytic cycle can be proposed. These cycles typically involve the metal center shuttling between different oxidation states.
A generalized catalytic cycle involving a hypothetical Pd(0) complex of this compound, denoted as L₂Pd(0), is as follows:
Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst. This step forms a Pd(II) intermediate, L₂Pd(Ar)(X). The electronic properties of the this compound ligand are crucial here; electron-rich ligands can accelerate this step.
Ligand Exchange/Amine Coordination: The amine nucleophile (R₂NH) coordinates to the Pd(II) complex, typically displacing one of the ancillary ligands or the halide.
Deprotonation/Transmetalation: A base removes a proton from the coordinated amine, forming an amido complex. In related coupling reactions, this step could be a transmetalation with an organometallic reagent.
Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the catalytically active L₂Pd(0) species, which can then enter another cycle. The steric and electronic nature of the this compound ligand influences the rate and efficiency of this final step.
Mechanistic investigations employ various techniques, including kinetic studies, in-situ spectroscopy (e.g., NMR, IR), and computational modeling (e.g., Density Functional Theory - DFT) to identify reaction intermediates and determine the rate-limiting step of the cycle.
Evaluation of Catalyst Performance under Varied Reaction Conditions
The performance of a catalyst based on this compound must be rigorously evaluated by systematically varying key reaction parameters. This process, known as reaction optimization, aims to identify the conditions that provide the highest yield, selectivity, and efficiency.
Key parameters for investigation include:
Temperature: Reaction rates generally increase with temperature, but higher temperatures can also lead to catalyst decomposition or undesired side reactions.
Solvent: The polarity and coordinating ability of the solvent can significantly impact the solubility of reactants and the stability of catalytic intermediates.
Catalyst Loading: The amount of catalyst used is a critical factor for both economic and environmental reasons. The goal is to achieve high product yields with the lowest possible catalyst loading.
Base: In reactions like C-N coupling, the choice and strength of the base can be crucial for the deprotonation step.
Substrate Scope: A robust catalyst should be effective for a wide range of substrates, including those with various functional groups.
Table 2: Hypothetical Matrix for Reaction Condition Optimization
| Entry | Temperature (°C) | Solvent | Catalyst Loading (mol%) | Base | Yield (%) |
|---|---|---|---|---|---|
| 1 | 80 | Toluene (B28343) | 1.0 | K₂CO₃ | 65 |
| 2 | 100 | Toluene | 1.0 | K₂CO₃ | 78 |
| 3 | 100 | Dioxane | 1.0 | K₂CO₃ | 85 |
| 4 | 100 | Dioxane | 0.5 | K₂CO₃ | 82 |
| 5 | 100 | Dioxane | 1.0 | Cs₂CO₃ | 92 |
Homogeneous and Heterogeneous Catalysis Systems
Catalysis can be broadly classified into homogeneous and heterogeneous systems, and complexes of this compound have potential applications in both.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. Metal complexes of this compound, being soluble in many organic solvents, are well-suited for use as homogeneous catalysts. This setup offers high activity and selectivity because the catalytic sites are readily accessible to the substrate molecules. However, a major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and loss of the often-expensive catalyst.
Heterogeneous Catalysis: To overcome the separation challenges of homogeneous systems, the catalyst can be immobilized on an insoluble solid support, creating a heterogeneous catalyst. This process, known as heterogenization, combines the advantages of both types of catalysis. An this compound-metal complex could be heterogenized through several strategies:
Covalent Anchoring: The ligand can be chemically modified with a reactive functional group that allows it to be covalently bonded to a solid support like silica, alumina, or a polymer resin.
Adsorption: The intact metal complex can be physically adsorbed onto the surface of a support material.
Encapsulation: The catalyst can be entrapped within the pores of a porous material, such as a metal-organic framework (MOF) or a zeolite.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methoxy |
| Nitro |
| Trifluoromethyl |
| Palladium |
| Toluene |
| Dioxane |
| Potassium Carbonate (K₂CO₃) |
| Cesium Carbonate (Cs₂CO₃) |
| Silica |
Mechanistic Investigations of Biological Activity Molecular Level
Enzyme Inhibition Mechanisms
Benzamidine-based compounds, including N-(p-Tolyl)benzimidamide, are recognized as competitive inhibitors of several serine proteases. This mechanism of inhibition involves the inhibitor molecule binding to the active site of the enzyme, thereby preventing the natural substrate from binding and catalysis from occurring.
The inhibitory activity of benzamidine (B55565) derivatives has been extensively studied against a range of serine proteases crucial in physiological processes such as blood coagulation and digestion.
Factor Xa: The selective inhibition of Factor Xa is a key strategy for the development of novel antithrombotic agents. nih.gov Studies on benzamidine-based inhibitors have revealed their potential as highly potent antagonists of this enzyme. nih.gov The benzamidine moiety typically plays a crucial role by anchoring the inhibitor to the S1 specificity pocket of the enzyme.
Thrombin: Thrombin is another critical serine protease in the coagulation cascade. Benzamidine derivatives have been shown to be effective thrombin inhibitors. nih.gov The binding of these inhibitors to thrombin is often driven by hydrophobic interactions and hydrogen bonding within the enzyme's active site. nih.gov Free-energy perturbation studies have been employed to understand the relative binding affinities of different benzamidine analogs to thrombin. nih.gov
Trypsin: Trypsin, a digestive serine protease, is a classic model for studying enzyme inhibition. Benzamidine and its derivatives are well-known inhibitors of trypsin, binding to the substrate-binding pocket and blocking its enzymatic activity. nih.gov The interaction is characterized by the insertion of the positively charged amidinium group into the S1 pocket of trypsin, which has a negatively charged aspartate residue at its base.
Molecular docking and other computational techniques have provided detailed insights into the interactions between benzamidine derivatives and the active sites of serine proteases. These studies highlight several key interactions:
Hydrogen Bonding: The amidine group of benzamidine derivatives is a key pharmacophore that forms crucial hydrogen bonds with residues in the enzyme's active site. For instance, in thrombin, the benzamidine moiety is known to interact with Asp189 in the S1 pocket.
Electrostatic Interactions: The positively charged amidinium group engages in favorable electrostatic interactions with negatively charged residues at the bottom of the S1 pocket, such as the aforementioned Asp189 in thrombin and trypsin.
Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For benzamidine derivatives, SAR studies have explored the impact of various substituents on their inhibitory activity against serine proteases.
While specific SAR data for this compound is not extensively available in the provided search results, general principles derived from studies on analogous compounds can be inferred. The following table summarizes the impact of different structural modifications on the inhibitory activity of benzamidine derivatives against serine proteases, based on findings from various studies.
| Modification Site | Type of Modification | Effect on Inhibitory Activity | Rationale |
| P1 Position (Benzamidine mimic) | Replacement with less basic groups | Improved pharmacokinetic profile (e.g., oral bioavailability) nih.gov | Lowering the pKa can lead to better absorption and distribution. nih.gov |
| Core Scaffold | Introduction of vicinally-substituted heterocyclic cores | Can lead to highly potent Factor Xa inhibitors nih.gov | The heterocyclic core can provide a rigid scaffold for optimal presentation of interacting groups. nih.gov |
| Substituents on Aromatic Rings | Varied substituents | Influences binding affinity through electronic and steric effects. | Substituents can modulate the electronic properties of the aromatic rings and create additional interactions with the enzyme's active site. |
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ for solubility. Key signals include:
- Imidamide NH protons: δ 10.2–11.5 ppm (broad singlet).
- Aromatic protons: δ 7.2–8.1 ppm (multiplet patterns distinguish para-substituted toluyl groups) .
- LC/MS : Electrospray ionization (ESI+) in methanol/water mobile phases. Expect [M+H]⁺ peaks with accurate mass matching theoretical values (e.g., C₁₄H₁₃N₃O: 240.1131) .
Methodological Tip : Compare spectral data with PubChem entries for structurally related benzimidamides to validate assignments .
How can researchers resolve contradictions in reported catalytic activities of benzimidamide-metal complexes?
Advanced Research Focus
Discrepancies in catalytic performance (e.g., palladium vs. rhodium complexes) may arise from:
- Ligand steric/electronic effects : Modify the para-tolyl group to adjust electron density (e.g., introduce electron-withdrawing substituents) .
- Coordination geometry : Use X-ray crystallography (as in ) to correlate structure-activity relationships .
Methodological Tip : Conduct kinetic studies under standardized conditions (e.g., TOF calculations) and compare with literature data from peer-reviewed sources (avoiding commercial platforms like BenchChem) .
What strategies are effective for designing this compound derivatives as enzyme inhibitors or biochemical probes?
Q. Advanced Research Focus
- Targeted modifications : Introduce hydroxylamine (-NHOH) or trifluoromethyl groups to enhance binding affinity, as seen in steroid 11-β-hydroxylase inhibitors .
- Biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants with target enzymes .
Methodological Tip : Validate probe specificity via competitive inhibition assays and negative controls (e.g., scrambled derivatives) .
How can analytical methods like RP-HPLC be optimized to detect trace impurities in this compound samples?
Q. Advanced Research Focus
- Column selection : C18 columns (4.6 × 250 mm, 5 µm) with mobile phases of acetonitrile/0.1% formic acid .
- Detection limits : UV detection at 254 nm; achieve LOD < 0.05% via method validation (linearity, precision per ICH guidelines) .
Methodological Tip : Spike samples with known impurities (e.g., unreacted benzamide precursors) to calibrate retention times and quantify limits .
What computational approaches complement experimental studies of this compound’s reaction mechanisms?
Q. Advanced Research Focus
- DFT calculations : Model transition states for Rh-catalyzed annulation to identify rate-limiting steps (e.g., C-H activation vs. cyclization) .
- Molecular docking : Predict binding poses in enzyme active sites using AutoDock Vina or Schrödinger Suite .
Methodological Tip : Cross-validate computational results with isotopic labeling experiments (e.g., deuterium kinetic isotope effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
